2-Amino-3-methylamino-5-phenylpyridine 2-Amino-3-methylamino-5-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 107351-81-5
VCID: VC20755944
InChI: InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15)
SMILES: CNC1=C(N=CC(=C1)C2=CC=CC=C2)N
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

2-Amino-3-methylamino-5-phenylpyridine

CAS No.: 107351-81-5

Cat. No.: VC20755944

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-methylamino-5-phenylpyridine - 107351-81-5

CAS No. 107351-81-5
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 3-N-methyl-5-phenylpyridine-2,3-diamine
Standard InChI InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15)
Standard InChI Key ZZARKLLLBRWNNV-UHFFFAOYSA-N
SMILES CNC1=C(N=CC(=C1)C2=CC=CC=C2)N
Canonical SMILES CNC1=C(N=CC(=C1)C2=CC=CC=C2)N

Chemical Identity and Structural Characteristics

Molecular Identity

2-Amino-3-methylamino-5-phenylpyridine is a substituted pyridine derivative featuring two amino groups and a phenyl substituent. The compound is also known by its synonym 3-N-methyl-5-phenylpyridine-2,3-diamine, which highlights its diamine nature within the pyridine scaffold . Its chemical identity is firmly established through several key parameters that distinguish it from related compounds.

Table 1: Chemical Identity Parameters of 2-Amino-3-methylamino-5-phenylpyridine

ParameterValueReference
CAS Registry Number107351-81-5
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.25 g/mol
Exact Mass199.111
HS Code2933399090

Structural Features

The compound contains a pyridine ring as its core scaffold with three primary functional groups: an amino group at position 2, a methylamino group at position 3, and a phenyl substituent at position 5. This arrangement creates a molecule with multiple potential reactive sites, particularly through its nitrogen atoms which can participate in various chemical interactions including hydrogen bonding, nucleophilic reactions, and metal coordination .

The presence of both primary (2-amino) and secondary (3-methylamino) amine groups differentiates this molecule from simpler aminopyridines and provides distinct chemical reactivity profiles that influence its behavior in synthetic and biological contexts.

Physicochemical Properties

Physical State and Appearance

2-Amino-3-methylamino-5-phenylpyridine presents as a solid substance with a distinctive light green color, according to the safety data documentation . This physical appearance can serve as a preliminary identifier during laboratory handling and quality control processes.

Molecular Properties

Table 2: Key Physicochemical Properties of 2-Amino-3-methylamino-5-phenylpyridine

PropertyValueReference
Physical StateSolid
ColorLight green
PSA (Polar Surface Area)50.94 Ų
LogP3.02670
Solubility in WaterNo data available
Melting PointNo data available
Boiling PointNo data available
Flash PointNo data available

The compound's LogP value of approximately 3.03 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that may influence its membrane permeability and potential biological interactions . The polar surface area (PSA) of 50.94 Ų provides insight into the molecule's potential for hydrogen bonding and its ability to penetrate cell membranes—properties relevant to pharmaceutical applications .

Stability and Reactivity

  • Incompatible with strong acids

  • Incompatible with strong bases

  • Incompatible with strong oxidizing agents

These incompatibilities indicate that care should be taken when incorporating this compound into reaction schemes involving these reagent classes.

Hazard TypeClassificationReference
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2A (Causes serious eye irritation)
Specific Target Organ Toxicity — Single ExposureCategory 3 (May cause respiratory irritation)
Acute Aquatic ToxicityNot classified

First Aid Measures

In case of exposure to 2-Amino-3-methylamino-5-phenylpyridine, the following first aid measures are recommended :

Table 4: First Aid Protocols for 2-Amino-3-methylamino-5-phenylpyridine Exposure

Exposure RouteRecommended ActionReference
InhalationRemove to fresh air. Seek medical attention if symptoms occur.
Eye ContactRinse immediately with plenty of water for at least 15 minutes, including under eyelids. Remove contact lenses if present. Do not rub affected area. Seek medical attention if irritation persists.
Skin ContactWash immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
IngestionDo NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Contact a physician.

Research Context and Applications

PublicationVolume/IssuePage NumbersReference
HeterocyclesVol. 24, No. 71815-1819
Tetrahedron LettersVol. 38, No. 447793-7796

These publications suggest the compound has been studied in the context of heterocyclic chemistry, potentially for its synthetic utility or structural properties.

Structural Comparison with Related Compounds

Understanding 2-Amino-3-methylamino-5-phenylpyridine in relation to structurally similar compounds provides valuable context for its chemical behavior and potential applications.

A related compound, 2-Amino-5-phenylpyridine (CAS: 33421-40-8), shares the 2-amino and 5-phenyl substituents but lacks the 3-methylamino group . While 2-Amino-3-methylamino-5-phenylpyridine contains three nitrogen atoms, 2-Amino-5-phenylpyridine has only two, resulting in different electronic properties and potential reactivities.

Table 6: Comparison of 2-Amino-3-methylamino-5-phenylpyridine with 2-Amino-5-phenylpyridine

Property2-Amino-3-methylamino-5-phenylpyridine2-Amino-5-phenylpyridineReference
Molecular FormulaC₁₂H₁₃N₃C₁₁H₁₀N₂
Molecular Weight199.25 g/mol170.21 g/mol
Melting PointNot available132 °C
Biological RelevanceLimited information availableMutagenic heterocyclic aromatic amine; potentially carcinogenic

Additionally, research on amino-3,5-dicyanopyridines, which share the aminopyridine scaffold but with different substituents, demonstrates the broader interest in functionalized pyridines for various applications, including potential biological activities as adenosine receptor ligands .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator